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molecular formula C10H10O2 B1632800 2-Methylchroman-4-one

2-Methylchroman-4-one

Cat. No. B1632800
M. Wt: 162.18 g/mol
InChI Key: NCDSEQNSIBPEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455578B1

Procedure details

2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (1.62 g) is dissolved in ethanol 95% (50 ml) and the solution is refluxed under stirring. In 10-15 minutes isoamylnitrite (8 ml) and concentrated HCl (40 ml) are added drop by drop. Heating and stirring are stopped, and the resulting mixture is allowed to stand ca. 2 hours. Then water (200 ml) is added until precipitation of a white solid. The solvent is evaporated, obtaining a solid product which is dissolved in a little volume of chloroform and purified on silica gel in equilibrium with the same solvent. The purified product contains a low percentage of yellow impurities which can be completely eliminated by crystallisation in acetone. The residual solvent is then eliminated, obtaining 0.97 g of 3-hydroxy-2-methyl-4H-1-benzopyran-4-one (colourless crystals; m.p.=179-180° C.; IR: 1632, 1666 e 3301 cm−1; yield=51%).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[O:3]1.C([O:18]N=O)CC(C)C.Cl.O>C(O)C.C(Cl)(Cl)Cl>[OH:18][C:7]1[C:6](=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[O:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CC1OC2=C(C(C1)=O)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
obtaining a solid product which
CUSTOM
Type
CUSTOM
Details
purified on silica gel in equilibrium with the same solvent
CUSTOM
Type
CUSTOM
Details
can be completely eliminated by crystallisation in acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(OC2=C(C1=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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